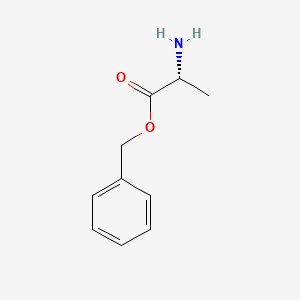

benzyl (2R)-2-aminopropanoate

概述

描述

Benzyl (2R)-2-aminopropanoate is an organic compound that belongs to the class of esters It is derived from the amino acid alanine, where the amino group is attached to the second carbon (2R configuration), and the carboxyl group is esterified with a benzyl group

准备方法

Synthetic Routes and Reaction Conditions: Benzyl (2R)-2-aminopropanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-aminopropanoic acid (L-alanine) with benzyl alcohol. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as:

Preparation of (2R)-2-aminopropanoic acid: This can be obtained through fermentation or chemical synthesis.

Esterification: The acid is reacted with benzyl alcohol in the presence of a catalyst.

Purification: The product is purified using techniques such as distillation or crystallization to obtain the desired ester in high purity.

化学反应分析

Types of Reactions: Benzyl (2R)-2-aminopropanoate undergoes various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzyl aldehyde or benzoic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Benzyl aldehyde, benzoic acid.

Reduction: Benzyl (2R)-2-aminopropanol.

Substitution: Various substituted derivatives depending on the reagents used.

科学研究应用

Benzyl (2R)-2-aminopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

Industry: Used in the production of polymers and materials with specific properties.

作用机制

The mechanism of action of benzyl (2R)-2-aminopropanoate depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes that recognize amino acid derivatives. The ester bond can be hydrolyzed by esterases, releasing the active (2R)-2-aminopropanoic acid and benzyl alcohol. The molecular targets and pathways involved would vary based on the specific enzyme or receptor it interacts with.

相似化合物的比较

Benzyl (2S)-2-aminopropanoate: The enantiomer of the compound with the (2S) configuration.

Methyl (2R)-2-aminopropanoate: Similar structure but with a methyl ester instead of a benzyl ester.

Ethyl (2R)-2-aminopropanoate: Similar structure but with an ethyl ester instead of a benzyl ester.

Uniqueness: Benzyl (2R)-2-aminopropanoate is unique due to the presence of the benzyl group, which can impart different physical and chemical properties compared to its methyl or ethyl counterparts. The benzyl group can also participate in additional reactions, such as oxidation to benzaldehyde or benzoic acid, which are not possible with simpler alkyl esters.

生物活性

Benzyl (2R)-2-aminopropanoate, also known as benzyl alaninate, is an amino acid ester that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from 2-aminopropanoic acid (alanine) with a benzyl group attached to the nitrogen atom, forming an ester linkage. The hydrochloride salt form enhances its solubility in water, making it suitable for various experimental applications. The synthesis of this compound typically involves the coupling of benzyl alcohol with alanine derivatives using reagents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt), yielding high purity and yield products .

Biological Activity

Anticonvulsant Activity

Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study reported the synthesis of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide analogs, which were evaluated for their anticonvulsant activity in animal models. The results indicated that these compounds displayed moderate to excellent efficacy in the maximal electroshock (MES) seizure test, with effective doses ranging from 23 mg/kg to 100 mg/kg depending on the specific substituents .

Histone Deacetylase Inhibition

Another notable biological activity is the inhibition of histone deacetylases (HDACs). Compounds related to this compound have shown promising HDAC inhibitory activity, which is relevant in cancer therapy due to the role of HDACs in tumor progression . The structure-activity relationship studies suggest that modifications to the side chains can significantly influence the potency of HDAC inhibition.

Structure-Activity Relationship (SAR)

The biological activities of this compound and its derivatives are heavily influenced by their structural features. A comparative analysis of various amino acid esters reveals that:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl (2S)-2-aminopropanoate | Amino Acid Ester | Different stereochemistry affecting activity |

| Ethyl (2R)-2-aminopropanoate | Amino Acid Ester | Ethyl group alters solubility |

| Methyl (2R)-2-aminobutanoate | Amino Acid Ester | Longer carbon chain influences reactivity |

These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity, underscoring the importance of SAR studies in drug development.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Anticonvulsant Screening : In a study conducted by NIH and NINDS, various derivatives were screened for anticonvulsant properties. The findings revealed a correlation between the size of alkoxy substituents and anticonvulsant efficacy, suggesting that smaller substituents generally led to increased activity .

- Cancer Therapeutics : Compounds derived from this compound have been explored as potential cancer therapeutics due to their HDAC inhibitory properties. Research has shown that these compounds can induce apoptosis in cancer cell lines, providing a basis for further investigation into their clinical applications .

属性

IUPAC Name |

benzyl (2R)-2-aminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11)10(12)13-7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYLYUIRSJSFJS-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OCC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301307630 | |

| Record name | D-Alanine, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17831-02-6 | |

| Record name | D-Alanine, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17831-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Alanine, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301307630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。